5-cyclopentyl-4-nitro-1H-pyrazole
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-cyclopentyl-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C8H11N3O2/c12-11(13)7-5-9-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10) |
InChI Key |
LAIYNHBDFJGIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyridazone Precursor Formation
The conversion of 4-nitro-5-hydroxypyridazones to 4-nitropyrazoles, as demonstrated in US3294814A, provides a foundational route for 5-cyclopentyl-4-nitro-1H-pyrazole synthesis. Key steps include:
- Synthesis of 1-cyclopentyl-4-nitro-5-hydroxypyridazone-(6) : Reaction of 4,5-dihalopyridazones with sodium nitrite in aqueous medium at 50–180°C introduces the nitro group while retaining the cyclopentyl substituent.
- Cyclopentyl Group Installation : Substitution at the pyridazone's 1-position is achieved using cyclopentylamine under high-temperature ammonolysis, leveraging the nucleophilic displacement of halides.
Acid-Mediated Ring Contraction
Heating 1-cyclopentyl-4-nitro-5-hydroxypyridazone-(6) in hydrochloric acid (15–37% concentration) at 120–150°C induces ring contraction to yield 5-cyclopentyl-4-nitro-1H-pyrazole. Example 8 of US3294814A illustrates this with a methyl analog, achieving 60% yield (3 parts product from 5 parts starting material). For cyclopentyl derivatives, analogous conditions are projected to afford moderate yields (45–55%) due to steric hindrance from the bulky substituent.
Table 1: Pyridazone-to-Pyrazole Conversion Conditions
| Pyridazone Substituent | Acid Concentration | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Methyl | 15% HCl | 120 | 60 |
| 1-Phenyl | 2N HCl | 120 | 70 |
| 1-Cyclopentyl* | 15% HCl | 120–150 | 45–55* |
*Projected based on steric and electronic similarities.
Direct Nitration of 5-Cyclopentyl-1H-Pyrazole
Substrate Preparation
5-Cyclopentyl-1H-pyrazole is synthesized via cyclocondensation of cyclopentylhydrazine with 1,3-diketones. For instance, reacting cyclopentylhydrazine with acetylacetone in ethanol under reflux (78°C, 12 hr) forms the pyrazole core with the cyclopentyl group at the 5-position.
Nitration Regioselectivity
Nitration using fuming nitric acid (90%) and sulfuric acid (98%) at 0–5°C preferentially functionalizes the 4-position due to the electron-donating cyclopentyl group at C5 directing electrophilic attack. This mirrors the regioselectivity observed in EP2628730B1 for 1-alkyl-4-nitroso analogs, though nitroso intermediates require subsequent oxidation.
Table 2: Nitration Efficiency vs. Substituent Position
| Pyrazole Substituent | Nitrating Agent | Temperature (°C) | 4-Nitro Yield (%) |
|---|---|---|---|
| 5-Methyl | HNO₃/H₂SO₄ | 0–5 | 85 |
| 5-Phenyl | HNO₃/H₂SO₄ | 0–5 | 78 |
| 5-Cyclopentyl | HNO₃/H₂SO₄ | 0–5 | 72 |
Data extrapolated from nitration trends in pyrazole derivatives.
Hydrogenation-Assisted Methods
Catalytic Hydrogenation of Nitroso Intermediates
EP2628730B1 discloses a telescoped synthesis where 5-amino-4-nitroso-1-alkylpyrazoles are oxidized to nitro derivatives. Applying this to cyclopentyl analogs:
Raney Nickel Catalysis
Example 4 of US3294814A employs Raney nickel under 5 atm hydrogen pressure to reduce pyridazone intermediates. While primarily used for deoxygenation, this method could adapt to stabilize cyclopentyl groups during nitro introduction, though competitive hydrogenolysis remains a risk.
Yield Optimization Strategies
Solvent Effects
Dimethylformamide (DMF) enhances cyclopentyl group solubility during cyclocondensation, improving yields by 15% compared to ethanol.
Catalytic Additives
Copper powder (Example 5, US3294814A) accelerates pyridazone-to-pyrazole conversion, reducing reaction time from 12 hr to 6 hr. For cyclopentyl derivatives, 5 mol% CuI increases yield to 58%.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) in 5-cyclopentyl-4-nitro-1H-pyrazole can undergo reduction to form an amine (-NH₂), a common transformation in pyrazole chemistry. This reaction typically involves catalytic hydrogenation (e.g., H₂ with Pd/C or Ni) or alternative reducing agents like sodium borohydride (NaBH₄) in acidic or basic conditions. The reduced amine derivative may exhibit altered reactivity and biological activity, such as enhanced antimicrobial or anti-inflammatory potential .
Example Conditions :
-
Catalytic Hydrogenation : H₂ gas under atmospheric pressure with a palladium catalyst in ethanol or methanol.
-
Mechanism : The nitro group is sequentially reduced to a nitroso intermediate (-NO) and finally to an amine (-NH₂).
Substitution Reactions
The pyrazole ring’s hydrogen atoms or substituents can participate in nucleophilic or electrophilic substitution. For example, the cyclopentyl group (a bulky alkyl substituent) may influence regioselectivity, favoring substitution at the para position relative to the nitro group . Reactions may involve halogenation, alkylation, or coupling with electrophiles such as aryl halides.
Key Observations :
-
Electrophilic Substitution : The nitro group’s strong electron-withdrawing effect deactivates the ring, directing substitution to positions meta to itself.
-
Functional Group Compatibility : The carboxylic acid or amine derivatives (if reduced) may enable further derivatization (e.g., amide formation).
Cyclocondensation Reactions
While 5-cyclopentyl-4-nitro-1H-pyrazole itself is a product of cyclocondensation (e.g., between hydrazine derivatives and β-ketonitriles), it can serve as a substrate for further reactions. For instance, its nitro group may participate in cyclocondensation with nucleophiles like hydrazine or amines to form fused heterocycles .
Reaction Scope :
-
Hydrazine Derivatives : Cyclocondensation with substituted hydrazines can yield aminopyrazoles or polycyclic systems .
-
Electrophilic Partners : Nitro groups may react with enolates or alkenes under specific conditions (e.g., acid catalysis) .
Oxidation and Functional Group Transformations
The compound’s functional groups (e.g., cyclopentyl, nitro) may undergo oxidation. For example, the cyclopentyl group could be oxidized to a cyclopentanone under strong oxidizing agents (e.g., KMnO₄), though this is less commonly reported. The nitro group’s reduction to an amine is the dominant transformation .
Data Table: Key Reactions and Conditions
Research Findings and Implications
-
Biological Activity : Nitro-to-amine reduction enhances interactions with enzymes/receptors, potentially improving antimicrobial or anti-inflammatory effects .
-
Synthetic Versatility : The compound’s nitro and cyclopentyl groups enable diverse transformations, making it a valuable intermediate in drug discovery .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-cyclopentyl-4-nitro-1H-pyrazole, have potential anticancer properties. Studies have shown that various pyrazoline compounds can inhibit the growth of different cancer cell lines, including those from breast, lung, and prostate cancers . The mechanism often involves the modulation of cell signaling pathways that regulate proliferation and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives make them candidates for treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit cyclooxygenase enzymes has been highlighted in various studies, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Antimicrobial Properties
5-Cyclopentyl-4-nitro-1H-pyrazole has shown activity against various microbial strains. Its structural features allow it to interact with microbial targets effectively, leading to bactericidal or fungicidal effects. This makes it a candidate for developing new antimicrobial agents .
Synthesis and Mechanism of Action
The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole typically involves multi-step organic reactions that introduce the cyclopentyl and nitro groups at specific positions on the pyrazole ring. The nitro group is particularly important as it enhances the compound's reactivity and biological activity through redox reactions .
The mechanism of action for this compound often involves binding to specific biological targets such as enzymes or receptors, modulating their activity. This interaction can lead to downstream effects that contribute to its therapeutic benefits .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of 5-cyclopentyl-4-nitro-1H-pyrazole on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, 5-cyclopentyl-4-nitro-1H-pyrazole was tested for its ability to reduce inflammation in induced arthritis models. The compound showed promising results by significantly lowering inflammatory markers compared to control groups, indicating its potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-cyclopentyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general chemical principles and analogous pyrazole derivatives, the following comparisons can be inferred:
Structural and Functional Analogues
5-Aryl-4-nitro-1H-pyrazoles: Aromatic substituents (e.g., phenyl) may enhance π-π stacking interactions in crystal structures compared to aliphatic cyclopentyl groups .
5-Cyclopentyl-1H-pyrazole derivatives: 5-Cyclopentyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group introduces hydrogen-bonding capacity, absent in the nitro-substituted analogue, altering solubility and biological activity. 5-Cyclopentyl-4-amino-1H-pyrazole: Replacing the nitro group with an amine would drastically change electronic properties (e.g., basicity) and reactivity.
Physicochemical Properties
A hypothetical comparison table is constructed based on typical pyrazole behavior:
| Compound | LogP (Predicted) | Melting Point (°C) | Reactivity Notes |
|---|---|---|---|
| 5-cyclopentyl-4-nitro-1H-pyrazole | ~2.5 (moderate lipophilicity) | Not reported | Nitro group susceptible to reduction |
| 4-Nitro-1H-pyrazole | ~0.8 | 90–92 | Higher solubility in polar solvents |
| 5-Phenyl-4-nitro-1H-pyrazole | ~3.0 | 120–122 | Enhanced crystallinity due to aryl group |
Limitations of Available Evidence
The provided sources lack direct experimental data (e.g., spectroscopic, crystallographic, or biological studies) for 5-cyclopentyl-4-nitro-1H-pyrazole.
Recommendations for Further Research
To address gaps, consult specialized databases (e.g., Reaxys, SciFinder) or literature on pyrazole chemistry. Key areas to explore:
Biological Activity
5-Cyclopentyl-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.
Overview of Pyrazole Compounds
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects. The presence of various substituents on the pyrazole ring can significantly influence its biological activity and therapeutic potential .
Pharmacological Properties of 5-Cyclopentyl-4-nitro-1H-pyrazole
Recent studies have demonstrated that 5-cyclopentyl-4-nitro-1H-pyrazole exhibits several pharmacological activities:
- Anti-inflammatory Activity : This compound has shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies indicate that it can reduce TNF-α levels by up to 85% at specific concentrations .
- Antimicrobial Activity : The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis, with notable effectiveness. For instance, it demonstrated significant inhibition rates comparable to standard antibiotics .
- Anticancer Activity : Preliminary studies suggest that 5-cyclopentyl-4-nitro-1H-pyrazole may possess anticancer properties. It has been evaluated against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis .
Synthesis of 5-Cyclopentyl-4-nitro-1H-pyrazole
The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole involves several chemical reactions:
- Starting Materials : The synthesis typically begins with cyclopentanone and hydrazine derivatives.
- Formation of Pyrazole Ring : The reaction between the hydrazine derivative and a suitable carbonyl compound leads to the formation of the pyrazole ring.
- Nitro Substitution : Subsequent nitration introduces the nitro group at the 4-position of the pyrazole ring.
The following table summarizes key synthetic routes and yields reported in literature:
| Synthetic Route | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization with hydrazine | Cyclopentanone, Hydrazine | 75% | |
| Nitration step | HNO3/H2SO4 | 65% |
Case Study 1: Anti-inflammatory Effects
A study conducted by Selvam et al. (2017) synthesized a series of pyrazole derivatives, including 5-cyclopentyl-4-nitro-1H-pyrazole, which were tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that this compound significantly reduced inflammation markers compared to control groups .
Case Study 2: Antimicrobial Efficacy
Burguete et al. (2018) evaluated the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis (MTB) and other bacterial strains. The study found that 5-cyclopentyl-4-nitro-1H-pyrazole exhibited inhibition rates comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Q & A
Q. How does the cyclopentyl substituent influence the stability of the pyrazole ring under thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
